

Application Notes and Protocols: Statistical Analysis Plan for Inotersen Clinical Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Inotersen sodium*

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Introduction

Inotersen (marketed as Tegsedi) is an antisense oligonucleotide inhibitor of transthyretin (TTR) protein synthesis indicated for the treatment of polyneuropathy associated with hereditary transthyretin-mediated amyloidosis (hATTR).[1][2] hATTR is a progressive and fatal disease caused by mutations in the TTR gene, leading to the deposition of misfolded TTR protein as amyloid fibrils in various tissues, including peripheral nerves, heart, and gastrointestinal tract.[3][4] Inotersen targets the mRNA of both mutant and wild-type TTR, leading to its degradation and a subsequent reduction in the circulating TTR protein levels.[5][6] This document provides a detailed overview of the statistical analysis plan for clinical trials evaluating the efficacy and safety of Inotersen, primarily based on the pivotal Phase 3 NEURO-TTR study (NCT01737398).[7][8]

Experimental Protocols

Study Design

The NEURO-TTR study was a multicenter, randomized, double-blind, placebo-controlled, 15-month, Phase 3 trial.[8][9] A total of 172 patients with hATTR with polyneuropathy (Stage 1 or 2) were randomized in a 2:1 ratio to receive either 300 mg of Inotersen or a placebo via subcutaneous injection once weekly for 65 weeks.[8][10] Following the completion of the initial

study, a majority of patients enrolled in an open-label extension (OLE) study (NCT02175004) to assess the long-term safety and efficacy of Inotersen.^{[7][11]}

Inclusion and Exclusion Criteria

- Inclusion Criteria: Adult patients (≥ 18 years) with a diagnosis of hATTR with polyneuropathy, specifically Stage 1 (ambulatory without assistance) or early Stage 2 (ambulatory with assistance).^{[8][10]}
- Exclusion Criteria: Key exclusion criteria included low platelet count ($< 100,000/\mu\text{L}$), a history of glomerulonephritis with previous Inotersen use, and known hypersensitivity to the drug.^{[1][10]}

Efficacy and Safety Assessments

A comprehensive set of assessments were performed at baseline and at regular intervals throughout the study.

- Neuropathy Impairment: Assessed using the modified Neuropathy Impairment Score +7 (mNIS+7). This composite score evaluates muscle weakness, sensory function, and nerve conduction.^[8]
- Quality of Life: Measured using the patient-reported Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) questionnaire.^[8]
- Serum TTR Levels: Monitored to assess the pharmacodynamic effect of Inotersen.^[6]
- Safety Monitoring: Included regular monitoring of platelet counts, renal function (serum creatinine and urinalysis), and liver function tests. Due to the risk of thrombocytopenia and glomerulonephritis, enhanced monitoring protocols were implemented.^[12] Vitamin A levels were also monitored, and supplementation was recommended.^[2]

Statistical Analysis Plan

The statistical analysis plan for the Inotersen clinical trials was designed to evaluate the efficacy and safety of the treatment compared to a placebo.

Primary Efficacy Endpoints

The two primary efficacy endpoints were the change from baseline to week 66 in:

- Modified Neuropathy Impairment Score +7 (mNIS+7): This endpoint assesses the progression of neuropathic impairment.
- Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) total score: This patient-reported outcome measures the impact of the disease on the patient's quality of life.[8]

Statistical Methods

- Analysis of Covariance (ANCOVA): The primary efficacy endpoints were analyzed using an ANCOVA model, with the baseline value as a covariate and the treatment group as the main factor.
- Mixed-effects Model for Repeated Measures (MMRM): An MMRM analysis was likely used for supportive analysis of the primary endpoints and for the analysis of secondary continuous endpoints to account for longitudinal data and missing values.
- Handling of Missing Data: While the specific methods for handling missing data are not detailed in the available public documents, for intent-to-treat (ITT) analysis in such trials, methods like multiple imputation are commonly employed.

Sample Size and Power

The sample size of 172 patients was determined to provide sufficient statistical power to detect a clinically meaningful difference between the Inotersen and placebo groups for the two primary endpoints.

Subgroup Analyses

Pre-specified subgroup analyses were likely conducted to assess the consistency of the treatment effect across different patient populations, including subgroups based on TTR mutation (e.g., Val30Met vs. non-Val30Met), disease stage, and geographical region.[8]

Data Presentation

All quantitative data from the clinical trials were summarized using descriptive statistics. For continuous variables, this included the number of subjects, mean, standard deviation, median, and range. For categorical variables, counts and percentages were provided.

Table 1: Summary of Primary Efficacy Endpoint Results from NEURO-TTR Study

Endpoint	Inotersen Group (n=112)	Placebo Group (n=60)	Treatment Difference	p-value
Change from Baseline in mNIS+7				
Least Squares Mean (SE)	1.8 (1.6)	20.9 (2.1)	-19.1	< 0.0001
Change from Baseline in Norfolk QoL-DN				
Least Squares Mean (SE)	1.4 (2.1)	12.7 (2.8)	-11.3	0.0006

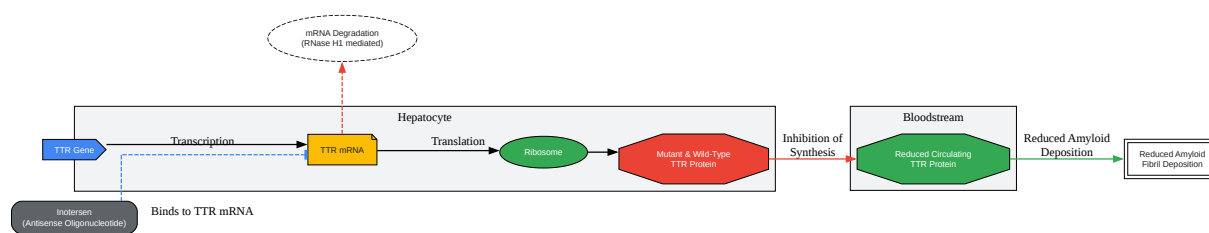
Data adapted from published results of the NEURO-TTR study.[8]

Table 2: Key Safety Findings in the NEURO-TTR Study

Adverse Event of Special Interest	Inotersen Group (n=112)	Placebo Group (n=60)
Thrombocytopenia (Platelets < 100 x 10 ⁹ /L)	28 (25%)	1 (2%)
Serious Bleeding Events	3 (3%)	0 (0%)
Glomerulonephritis	3 (3%)	0 (0%)
Discontinuation due to Renal Adverse Events	4 (4%)	1 (2%)

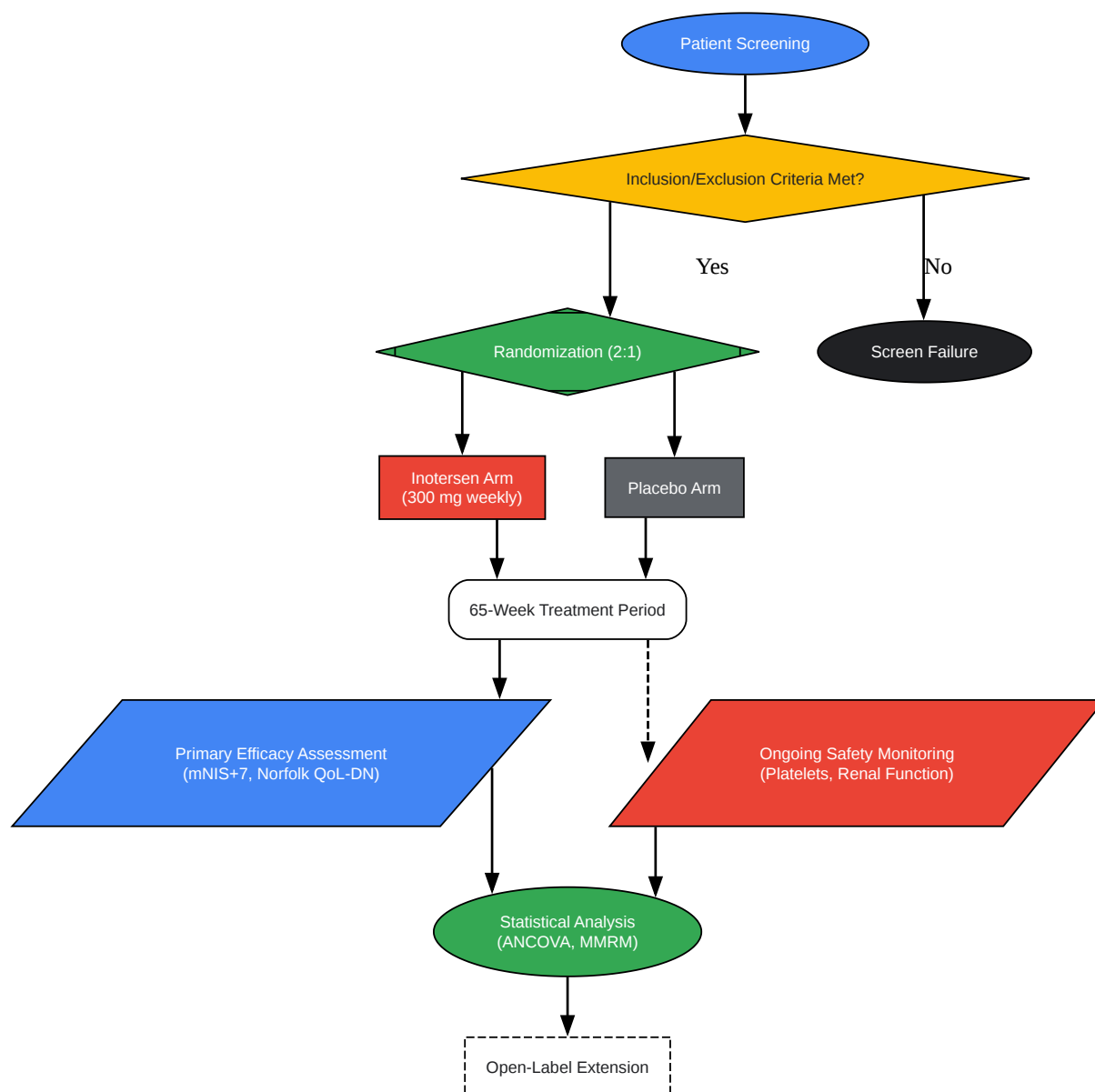
Data adapted from published results of the NEURO-TTR study.

Mandatory Visualizations

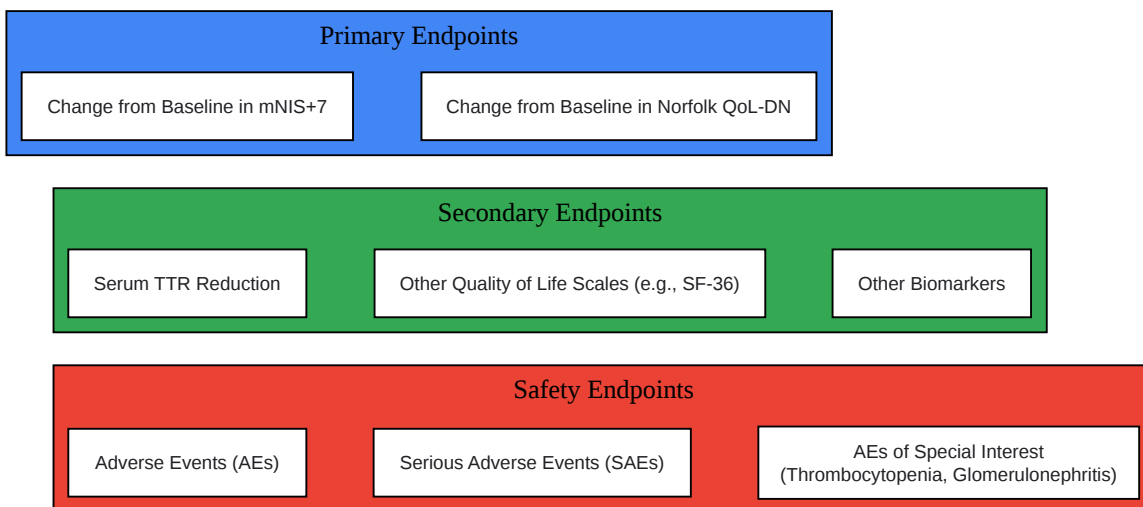


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Caption: Mechanism of action of Inotersen in reducing TTR protein production.



Statistical Analysis Plan Hierarchy



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- To cite this document: BenchChem. [Application Notes and Protocols: Statistical Analysis Plan for Inotersen Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13907673#statistical-analysis-plan-for-inotersen-clinical-trials]

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